2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene
Description
2-[2-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethenyl]naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety
Properties
CAS No. |
109213-90-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]naphthalene |
InChI |
InChI=1S/C20H16/c1-2-4-19-13-15(7-9-17(19)3-1)5-6-16-8-10-18-11-12-20(18)14-16/h1-10,13-14H,11-12H2 |
InChI Key |
LXRFKBRFXLQNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene typically involves multiple steps starting from simpler organic molecules. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route may include:
Grignard Reaction: Benzocyclobutene can be reacted with a Grignard reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a naphthalene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, would be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism by which 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene exerts its effects involves interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A simpler bicyclic compound used as a starting material in the synthesis.
Naphthalene Derivatives: Compounds with similar aromatic structures.
Uniqueness
What sets 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene apart is its combination of a bicyclic structure with a naphthalene moiety, providing unique chemical and physical properties that are not found in simpler compounds.
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